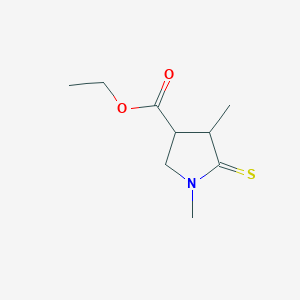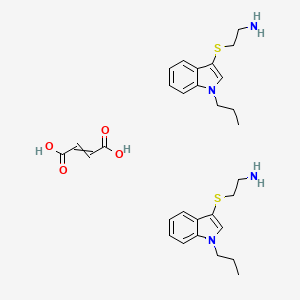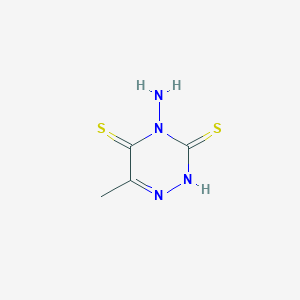
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is a complex organotin compound with a unique structure that incorporates elements such as silicon, sulfur, and oxygen. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane typically involves the reaction of dibutyltin oxide with ethoxy silane and a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a bioactive agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The presence of tin and silicon atoms in its structure allows it to interact with a wide range of biological molecules, enhancing its versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyldiphenylstannane
Uniqueness
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is unique due to its incorporation of silicon and sulfur atoms, which are not commonly found in similar organotin compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds cannot fulfill.
Eigenschaften
CAS-Nummer |
60171-43-9 |
|---|---|
Molekularformel |
C20H46O3SSiSn |
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
triethoxy(2-tributylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C4H9.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-3-4-2;/h12H,4-8H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
SRBSXYPRDLGCMV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)SCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)




![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

